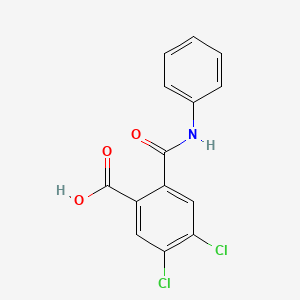
4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the benzoic acid ring, and a phenylcarbamoyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid can be achieved through the direct condensation of 4,5-dichlorobenzoic acid with aniline in the presence of a suitable condensing agent. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and reuse of catalysts can reduce production costs and environmental impact.
化学反応の分析
Types of Reactions
4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4,5-dichlorobenzoic acid and aniline.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted benzamides.
Hydrolysis: 4,5-dichlorobenzoic acid and aniline.
Oxidation: Quinones.
Reduction: Amines.
科学的研究の応用
4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds and π-π interactions with target proteins, affecting their function. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The exact pathways and targets depend on the specific application and require further investigation.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzoic acid: Similar structure but lacks the phenylcarbamoyl group.
4,5-Dichloro-2-(4-hydroxyphenylcarbamoyl)benzoic acid: Similar structure with a hydroxy group on the phenyl ring.
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid: Contains a sulfamoyl group instead of a phenylcarbamoyl group.
Uniqueness
4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid is unique due to the presence of both chlorine atoms and the phenylcarbamoyl group, which confer specific chemical and biological properties
特性
分子式 |
C14H9Cl2NO3 |
|---|---|
分子量 |
310.1 g/mol |
IUPAC名 |
4,5-dichloro-2-(phenylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C14H9Cl2NO3/c15-11-6-9(10(14(19)20)7-12(11)16)13(18)17-8-4-2-1-3-5-8/h1-7H,(H,17,18)(H,19,20) |
InChIキー |
MWGOFRFIJLXDEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14950060.png)
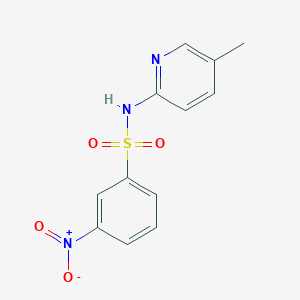
![({[(Z)-(4-ethoxyphenyl)methylidene]amino}oxy)(2-iodophenyl)methanone](/img/structure/B14950076.png)
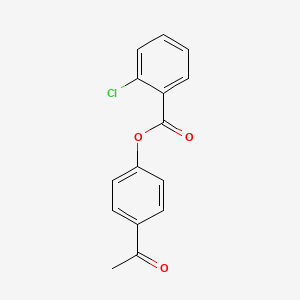
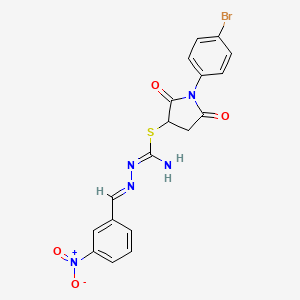
![4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14950093.png)
![Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate](/img/structure/B14950106.png)
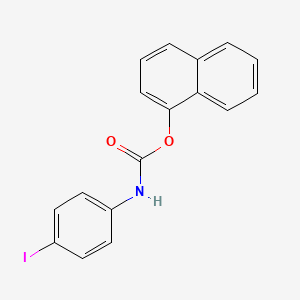
![4,4'-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline)](/img/structure/B14950110.png)
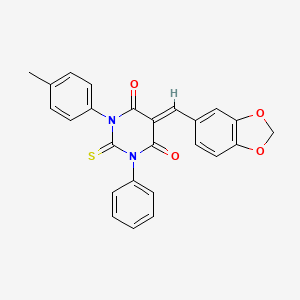
![N'-[(1E)-1-(5-Methyl-2-furyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B14950131.png)
![2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14950146.png)
![Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]-](/img/structure/B14950161.png)
![1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester](/img/structure/B14950163.png)
